molecular formula C11H17N5 B11729999 N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11729999
M. Wt: 219.29 g/mol
InChI Key: NGLGVVRGWCJAGD-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10/h4,6,8-9,12H,3,5,7H2,1-2H3

InChI Key

NGLGVVRGWCJAGD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-propyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Properties :
Research indicates that pyrazole derivatives, including N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine, show promising anticancer effects. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against HepG2 (liver cancer) and A549 (lung cancer) cell lines .

Antimicrobial Activity :
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds in this class have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, often displaying significant inhibitory effects comparable to standard antibiotics. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects :
this compound has been evaluated for its anti-inflammatory potential. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting their potential use in treating inflammatory diseases .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

Cancer Therapy :
Due to its anticancer properties, this compound could be developed into a novel therapeutic agent for treating different types of cancer.

Infectious Diseases :
Its antimicrobial activity suggests possible applications in developing new antibiotics or treatments for resistant bacterial infections.

Inflammatory Disorders :
The anti-inflammatory effects indicate potential use in managing conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives similar to this compound:

Study Focus Findings Reference
Anticancer ActivitySignificant inhibition of HepG2 and A549 cell lines with IC50 values below 10 µM
Antimicrobial TestingEffective against E. coli and S. aureus, comparable to standard antibiotics
Anti-inflammatory ResponseInhibition rates of TNF-α and IL-6 were notable, indicating therapeutic potential

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways . Specific pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison: N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC15H25N5
Molecular Weight275.39 g/mol
IUPAC Name1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine
InChIInChI=1S/C15H25N5/c1-5-6...
InChI KeyCMBWNZZBUCBVCZ-UHFFFAOYSA-N
Canonical SMILESCCN1C=C(C=N1)CNCC2=CC(=NN2C)C(C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exert its effects by:

  • Inhibiting Enzymatic Activity : Preliminary studies suggest that this compound can inhibit certain kinases, which play crucial roles in cell signaling, proliferation, and survival .
  • Modulating Cell Signaling : The compound's structure allows it to bind effectively to ATP-binding sites on kinases, potentially altering their activity and influencing downstream signaling pathways related to cancer and neurodegenerative diseases .

Anticancer Properties

Recent research has highlighted the anticancer potential of pyrazole derivatives, including this compound. Notable findings include:

  • Inhibition of Cancer Cell Lines : Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, such as pancreatic ductal adenocarcinoma (PANC-1) and others .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokine release and modulate pathways associated with inflammation, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Kinase Inhibition Study : A series of pyrazole-based compounds were evaluated for their ability to inhibit casein kinase 1 (CK1), revealing selective inhibition that could lead to therapeutic applications in neurodegenerative disorders .
  • Cytotoxicity Assessment : Compounds structurally related to N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amines were screened against multiple cancer cell lines. For instance, one derivative demonstrated an IC50 value of 3.79 µM against MCF7 cells, indicating significant cytotoxicity .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level, enhancing our understanding of their mechanisms of action .

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